molecular formula C9H11N3O4S B14495125 N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide CAS No. 63077-37-2

N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide

Cat. No.: B14495125
CAS No.: 63077-37-2
M. Wt: 257.27 g/mol
InChI Key: RMGYEEOQUUGBFL-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide is a chemical compound with the molecular formula C8H11N3O3S It is known for its unique structure, which includes a hydrazinesulfonyl group attached to a phenyl ring, and an oxopropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide typically involves the reaction of 4-aminobenzenesulfonyl hydrazide with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Aminobenzenesulfonyl hydrazide} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazinesulfonyl group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Reduced forms of the hydrazinesulfonyl group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide involves its interaction with specific molecular targets and pathways. The hydrazinesulfonyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Hydrazinesulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of an oxopropanamide moiety.

    N-[4-(Hydrazinesulfonyl)phenyl]benzamide: Contains a benzamide group, differing in the acyl moiety.

Uniqueness

N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxopropanamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

63077-37-2

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

N-[4-(hydrazinesulfonyl)phenyl]-2-oxopropanamide

InChI

InChI=1S/C9H11N3O4S/c1-6(13)9(14)11-7-2-4-8(5-3-7)17(15,16)12-10/h2-5,12H,10H2,1H3,(H,11,14)

InChI Key

RMGYEEOQUUGBFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NN

Origin of Product

United States

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